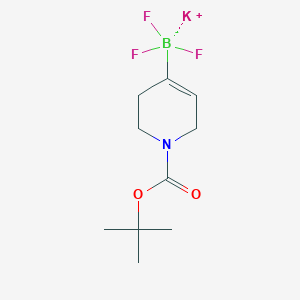

Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

CAS No.:

Cat. No.: VC13809419

Molecular Formula: C10H16BF3KNO2

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16BF3KNO2 |

|---|---|

| Molecular Weight | 289.15 g/mol |

| IUPAC Name | potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide |

| Standard InChI | InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h4H,5-7H2,1-3H3;/q-1;+1 |

| Standard InChI Key | WDCVMJBZQUWPDV-UHFFFAOYSA-N |

| SMILES | [B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a tetrahydropyridine ring substituted at the 4-position with a trifluoroborate group () and at the 1-position with a Boc-protected amine. The Boc group () shields the amine from undesired reactivity during synthetic sequences, while the trifluoroborate moiety enhances stability compared to boronic acids.

The IUPAC name, potassium [1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]trifluoroboranuide, reflects its structural hierarchy. X-ray crystallography of analogous compounds confirms a trigonal planar geometry around the boron atom, with fluorine atoms occupying equatorial positions .

Physicochemical Data

Key properties include:

The Boc group’s electron-withdrawing nature slightly polarizes the tetrahydropyridine ring, as evidenced by NMR shifts (~δ 1.4 ppm for tert-butyl protons).

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step sequence:

-

Boc Protection: Reaction of 4-amino-1,2,3,6-tetrahydropyridine with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) yields the Boc-protated intermediate.

-

Trifluoroboration: Treatment with potassium trifluoroborate () under acidic conditions installs the group. This step often employs transition metal catalysts (e.g., Cu or Pd) to facilitate boron insertion .

A representative reaction is:

Industrial-Scale Production

Commercial suppliers (e.g., AChemBlock, VulcanChem) report batch yields of 70–85% using optimized protocols . Critical parameters include:

-

Temperature: 0–25°C to prevent Boc deprotection.

-

Solvent: Tetrahydrofuran (THF) or acetonitrile for optimal solubility.

-

Workup: Aqueous extraction followed by recrystallization from ethanol/water.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The trifluoroborate group participates in palladium-catalyzed cross-couplings with aryl halides. For example, coupling with 4-bromotoluene in the presence of and yields biaryl derivatives with >90% efficiency. This reactivity stems from the boron atom’s ability to transmetallate to Pd(II), forming key intermediates in C–C bond formation .

Radical Trifluoromethylation

Research Findings and Mechanistic Insights

Copper-Mediated Trifluoromethylation

Studies by Sanford et al. demonstrate that the Langlois reagent () and tert-butyl hydroperoxide (TBHP) generate radicals, which add to the boronated tetrahydropyridine. Copper(II) acetate facilitates single-electron transfer (SET), leading to β-trifluoromethylated products in 60–75% yields .

Stereochemical Outcomes

Experiments with (Z)- and (E)-configured vinyltrifluoroborates reveal stereoconvergent behavior. For instance, both isomers of 4-methylstyryl-BFK produce (E)-β-trifluoromethylstyrene, suggesting a radical or carbocationic intermediate . This contrasts with transmetallation pathways, which typically preserve stereochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume